molecular formula C17H25NO3 B4920616 2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE

Cat. No.: B4920616
M. Wt: 291.4 g/mol
InChI Key: CTMVUXMEAZTFBM-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and a dimethylpiperidino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as a Grignard reagent to form the corresponding alcohol.

    Formation of the Dimethylpiperidino Intermediate: 3,5-dimethylpiperidine is synthesized through the alkylation of piperidine with methyl iodide.

    Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the dimethylpiperidino intermediate under appropriate conditions, such as the presence of a base and a solvent like dichloromethane, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-PROPANONE: Similar structure with a propanone backbone.

    2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-BUTANONE: Similar structure with a butanone backbone.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-1-(3,5-DIMETHYLPIPERIDINO)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-7-13(2)11-18(10-12)17(19)9-14-5-6-15(20-3)16(8-14)21-4/h5-6,8,12-13H,7,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMVUXMEAZTFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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